2-(Hydroxymethyl)isonicotinonitrile

Descripción

Contextualizing 2-(Hydroxymethyl)isonicotinonitrile within Pyridine (B92270) and Nitrile Chemistry

The chemical nature of this compound is intrinsically linked to the properties of its core components: the pyridine ring and the nitrile group. Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in numerous natural products and synthetic molecules with diverse applications. ekb.eg The nitrogen atom in the pyridine ring imparts specific electronic properties and reactivity patterns, making it a key synthon in areas like medicinal chemistry and materials science. researchgate.net

The nitrile group, on the other hand, is a versatile functional group in organic chemistry. libretexts.org The carbon-nitrogen triple bond is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org Nitriles can undergo a variety of transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and reaction with Grignard reagents to form ketones. libretexts.org The presence of both the pyridine ring and the nitrile group in this compound provides multiple reactive sites, allowing for a wide range of chemical modifications.

Significance of Isonicotinonitrile Derivatives in Organic Synthesis

Isonicotinonitrile, or 4-cyanopyridine, and its derivatives are important intermediates in the synthesis of a wide array of functional molecules. chemsynthesis.com The nitrile group can be readily converted into other functional groups, making these compounds versatile starting materials. For instance, the hydrolysis of the nitrile group in isonicotinonitrile derivatives can lead to the formation of isonicotinamides, which are precursors to various pharmaceuticals.

The pyridine nitrogen in isonicotinonitrile derivatives can also participate in reactions, such as N-oxidation, further expanding their synthetic utility. wikipedia.org The ability to introduce various substituents onto the pyridine ring allows for the fine-tuning of the molecule's physical, chemical, and biological properties. This has led to the development of a broad spectrum of nicotinonitrile derivatives with applications in medicinal chemistry, including the search for new anticancer, anti-inflammatory, and antimicrobial agents. ekb.eg

Current Research Landscape and Future Directions for this compound

Current research involving this compound primarily focuses on its utility as a building block in the synthesis of more complex molecules. cymitquimica.com The hydroxymethyl group can be a site for further functionalization, such as esterification or etherification, while the nitrile group and the pyridine ring offer additional handles for chemical modification.

Future research is likely to continue exploring the synthetic potential of this compound. This could involve its incorporation into novel heterocyclic systems or its use in the development of new catalysts or functional materials. Furthermore, given the broad biological activities associated with pyridine and nitrile-containing compounds, there is potential for investigating the pharmacological properties of derivatives of this compound. ekb.egnih.gov The strategic combination of the hydroxymethyl, nitrile, and pyridine functionalities within one molecule provides a rich platform for the discovery of new chemical entities with unique properties and applications.

Compound Information

| Compound Name | Synonyms |

| This compound | 2-Hydroxymethyl-4-cyanopyridine; 4-Cyano-2-(hydroxymethyl)pyridine |

| Isonicotinonitrile | 4-Cyanopyridine; Pyridine-4-carbonitrile |

| Pyridine | Azine; Azabenzene |

| Nitrile | Cyanide |

| Isonicotinamide | Pyridine-4-carboxamide |

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 51454-63-8 cymitquimica.com |

| Molecular Formula | C7H6N2O 3wpharm.com |

| Molecular Weight | 134.14 g/mol cymitquimica.com |

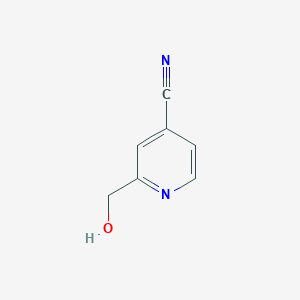

Structure

3D Structure

Propiedades

IUPAC Name |

2-(hydroxymethyl)pyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c8-4-6-1-2-9-7(3-6)5-10/h1-3,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMVBJOBTOMJNHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70535233 | |

| Record name | 2-(Hydroxymethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51454-63-8 | |

| Record name | 2-(Hydroxymethyl)pyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70535233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(hydroxymethyl)pyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Hydroxymethyl Isonicotinonitrile

Indirect Synthetic Routes through Precursor Modification

Indirect routes involve the synthesis of 2-(hydroxymethyl)isonicotinonitrile from precursors that are chemically altered in one or more steps. A common strategy involves the reduction of a carboxylic acid or an ester derivative at the 2-position of the isonicotinonitrile core. For instance, a plausible, though not explicitly detailed in the searched literature, synthetic route would involve the selective reduction of a compound like methyl 4-cyano-2-pyridinecarboxylate to yield the target alcohol. Another potential precursor is 2-methylisonicotinonitrile, which could undergo selective oxidation of the methyl group to the desired hydroxymethyl group. These multi-step approaches, while potentially longer, can offer advantages in terms of starting material availability and scalability.

Conversion of Isonicotinonitrile Derivatives

A common and effective approach to synthesizing this compound involves the chemical transformation of other appropriately substituted isonicotinonitrile derivatives. This strategy leverages the availability of various starting materials and well-established reaction pathways.

Strategies Involving 2-Bromoisonicotinonitrile

The conversion of 2-bromoisonicotinonitrile to this compound represents a plausible and attractive synthetic route. The carbon-bromine bond at the 2-position of the pyridine (B92270) ring is amenable to various palladium-catalyzed cross-coupling reactions. One such transformation is the hydroxymethylation, which can be achieved using a suitable source of the hydroxymethyl group.

Although a direct, one-step hydroxymethylation of 2-bromoisonicotinonitrile is not extensively documented, related transformations provide a strong basis for its feasibility. Palladium-catalyzed couplings of aryl halides with various organometallic reagents are a cornerstone of modern organic synthesis. For instance, the use of a protected formaldehyde (B43269) equivalent or a hydroxymethyl-stannane reagent in a Stille coupling could potentially afford the desired product. The general conditions for such reactions are presented in the table below.

| Reaction Type | Catalyst | Ligand | Hydroxymethyl Source | Base | Solvent |

| Stille Coupling | Pd(PPh₃)₄ | PPh₃ | (Hydroxymethyl)tributylstannane | - | Toluene |

| Suzuki Coupling | Pd(OAc)₂ | SPhos | Hydroxymethylboronic acid pinacol (B44631) ester | K₂CO₃ | Dioxane/H₂O |

These methodologies, while applied to a range of aryl and heteroaryl halides, would require optimization for the specific substrate, 2-bromoisonicotinonitrile, to achieve efficient conversion to this compound.

Approaches from 2-(Aminomethyl)-6-methylisonicotinonitrile

Another potential precursor for the synthesis of this compound is 2-(aminomethyl)-6-methylisonicotinonitrile. The transformation of a primary amine to a hydroxyl group is a well-established process in organic chemistry, most commonly achieved through diazotization followed by hydrolysis.

This two-step sequence would involve the treatment of 2-(aminomethyl)-6-methylisonicotinonitrile with a source of nitrous acid, such as sodium nitrite (B80452) in an acidic medium, to form an unstable diazonium salt. Subsequent warming of the reaction mixture in the presence of water would lead to the displacement of the diazonium group by a hydroxyl group, yielding the corresponding hydroxymethyl derivative. A patent for the synthesis of 3-amino-2-chloro-4-methylpyridine (B17603) describes a similar transformation where a 2-amino-4-methyl-pyridine-carbonitrile is converted to a 2-hydroxy-4-methyl-3-cyanopyridine via a diazonium salt intermediate. googleapis.com

Pyridine Ring Formation with Nitrile Components

An alternative to modifying a pre-existing pyridine ring is the de novo synthesis of the heterocyclic core from acyclic precursors. These methods often offer a high degree of flexibility in introducing various substituents.

Formal [4+2] Cycloaddition Reactions with Nitriles and Enynes

The Diels-Alder reaction and other formal [4+2] cycloaddition reactions are powerful tools for the construction of six-membered rings. In the context of pyridine synthesis, these reactions can involve the use of a diene and a dienophile containing the necessary nitrogen and nitrile functionalities. A convergent strategy for synthesizing multisubstituted pyridines involves the [4+2] cycloaddition of vinylallenes with sulfonyl cyanides. nih.gov The resulting isopyridine cycloadducts can then be converted to pyridines. nih.gov While this specific method may not directly yield a hydroxymethyl group, the principles can be adapted.

For the synthesis of this compound, a hypothetical [4+2] cycloaddition could involve a 1-azadiene reacting with a dienophile containing a protected hydroxymethyl group and a nitrile. The subsequent aromatization of the initially formed cycloadduct would lead to the desired pyridine ring. The success of such a strategy would depend on the reactivity and stability of the chosen diene and dienophile. Intramolecular Diels-Alder reactions of 4-pyridazinecarbonitriles with alkyne side chains have also been shown to produce fused benzonitriles, demonstrating the utility of cycloadditions in forming nitrile-containing aromatic systems. mdpi.com

Multicomponent Reactions for Substituted Pyridines

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient and atom-economical approach to complex molecules. Several MCRs are known for the synthesis of substituted pyridines. nih.govacs.org For instance, a one-pot multicomponent approach has been developed for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, which highlights the utility of MCRs in constructing nitrile-containing heterocyclic systems. nih.gov

A plausible MCR strategy for this compound could involve the condensation of a β-keto ester, an enamine, and a nitrile-containing component, with one of the starting materials bearing a protected hydroxymethyl group. The reaction conditions would need to be carefully controlled to favor the desired cyclization and aromatization pathway leading to the substituted pyridine.

Utility of Alkenyl Nitriles in Heterocyclic Synthesis

Alkenyl nitriles are versatile building blocks in heterocyclic synthesis due to the reactivity of both the carbon-carbon double bond and the nitrile group. They can participate in various cyclization reactions to form a wide range of heterocyclic systems, including pyridines. The synthesis of pyridine derivatives often utilizes nitriles as starting components.

For the synthesis of this compound, an appropriately substituted alkenyl nitrile could serve as a key intermediate. For example, a Michael addition of a nucleophile to an α,β-unsaturated nitrile, followed by an intramolecular cyclization and subsequent aromatization, could construct the pyridine ring. The starting alkenyl nitrile would need to be designed to incorporate the necessary functionalities, including a precursor to the hydroxymethyl group.

Palladium-Mediated Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a viable, albeit indirect, pathway to this compound. rsc.org The synthesis would likely proceed through a sequential introduction of the cyano and hydroxymethyl groups onto a pyridine scaffold. Two plausible retrosynthetic strategies involve either the cyanation of a pre-existing hydroxymethylpyridine derivative or the hydroxymethylation of an isonicotinonitrile derivative.

One potential route is the palladium-catalyzed cyanation of a halo-substituted 2-(hydroxymethyl)pyridine. Various palladium-based catalytic systems have been developed for the cyanation of (hetero)aryl halides. rsc.orgnih.govorganic-chemistry.orgmit.edunih.gov For instance, a mild and efficient method utilizes a palladium precatalyst with a specific ligand in the presence of a cyanide source like potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) in a mixed aqueous-organic solvent system. nih.govmit.edu Ligand-free systems using palladium acetate (B1210297) with K₄[Fe(CN)₆] have also been reported to be effective for aryl bromides. organic-chemistry.org

Alternatively, a Suzuki-Miyaura cross-coupling reaction could be employed for the direct hydroxymethylation of a halo-isonicotinonitrile. Research has demonstrated the successful palladium-catalyzed direct hydroxymethylation of aryl and heteroaryl halides and triflates using potassium acetoxymethyltrifluoroborate as the hydroxymethylating agent. organic-chemistry.orgnih.gov This reaction typically uses a palladium source like Pd(dba)₂ with a suitable phosphine (B1218219) ligand.

Table 1: Potential Palladium-Mediated Cross-Coupling Strategies for this compound Synthesis

| Strategy | Key Reaction | Starting Material Example | Reagents and Conditions Example |

|---|---|---|---|

| Cyanation | Palladium-catalyzed cyanation | 2-(Hydroxymethyl)-4-bromopyridine | Pd precatalyst, ligand, K₄[Fe(CN)₆]·3H₂O, solvent (e.g., dioxane/water) |

Green Chemistry and Sustainable Synthesis of this compound

In recent years, the principles of green chemistry have increasingly guided the development of synthetic methodologies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For a molecule like this compound, sustainable approaches such as biocatalysis and metal-free reactions present promising alternatives to traditional synthetic routes.

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high selectivity and under mild conditions, making it an attractive green chemistry tool. chemistryviews.org While a direct biocatalytic route to this compound has not been explicitly detailed, the synthesis of structurally related hydroxymethylpyridines has been successfully demonstrated.

A notable example is the one-pot biocatalytic synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine using recombinant E. coli whole-cell catalysts. nih.gov This process achieved a titer of over 12 g/L, showcasing the potential for scalable and sustainable production of hydroxymethylated pyridines from simple precursors. nih.gov The enzymatic system in these cells facilitates the selective oxidation of the methyl groups to hydroxymethyl groups.

Furthermore, enzymatic C-H oxidation has been used to introduce hydroxyl groups into piperidine (B6355638) scaffolds, which are structurally related to pyridines. chemistryviews.org Engineered hydroxylase enzymes have shown the ability to selectively hydroxylate specific positions on the ring. This highlights the potential for developing a specific biocatalyst, through enzyme screening or protein engineering, that could hydroxylate the methyl group of 2-methylisonicotinonitrile to directly yield this compound.

Table 2: Example of Biocatalytic Synthesis of a Hydroxymethylpyridine

| Product | Substrate | Biocatalyst | Titer | Space-Time Yield |

|---|

To circumvent the use of often toxic and expensive heavy metals, metal-free catalytic systems are being developed. A particularly relevant strategy for the synthesis of this compound analogues is the visible-light-mediated deoxygenative coupling of alcohols with cyanopyridines. rsc.org

This approach involves the reaction of an alcohol, which serves as a precursor to an alkyl radical, with a cyanopyridine in the presence of a Hantzsch ester as a reductant under visible light irradiation. rsc.org This method avoids the need for a metal catalyst or a photosensitizer. The reaction proceeds under mild conditions and has been shown to be applicable to a wide range of alcohols, including primary, secondary, and tertiary ones, and various cyanopyridine derivatives.

This methodology could be adapted to synthesize derivatives of this compound by coupling a suitable alcohol with a cyanopyridine substrate. The reaction's tolerance of various functional groups and its operation under benign conditions underscore its potential as a sustainable synthetic route.

Table 3: Examples of Metal-Free Visible-Light-Induced Reductive Coupling with Cyanopyridines

| Cyanopyridine Substrate | Coupling Partner (Aldehyde/Ketone/Imine) | Product | Yield |

|---|---|---|---|

| 4-Cyanopyridine | Benzaldehyde | Phenyl(pyridin-4-yl)methanol | 95% |

| 4-Cyanopyridine | Acetophenone | 1-Phenyl-1-(pyridin-4-yl)ethanol | 91% |

| 4-Cyanopyridine | N-Benzylideneaniline | Phenyl(phenylamino)(pyridin-4-yl)methane | 85% |

Reactivity and Reaction Mechanisms Involving 2 Hydroxymethyl Isonicotinonitrile

Mechanistic Investigations of C-C and C-N Bond Formation

The formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on the pyridine (B92270) scaffold of 2-(hydroxymethyl)isonicotinonitrile is crucial for the synthesis of more complex derivatives. These reactions often proceed through radical or metal-catalyzed pathways, with the regioselectivity and stereoselectivity being key considerations.

Radical Pathways in Arylation Reactions

Direct arylation of pyridine rings, a powerful method for C-C bond formation, can proceed through radical mechanisms, particularly when starting from pyridine N-oxides. While not directly involving this compound, the principles gleaned from studies on pyridine N-oxides are highly relevant. The reaction is often initiated by a single-electron transfer (SET) process. rsc.org For instance, in photochemically induced reactions, deprotonated 4-hydroxycoumarins, upon excitation, can act as potent SET reductants, generating radicals from stable substrates. rsc.org

In the context of pyridine N-oxides, a proposed mechanism for direct arylation involves the generation of an aryl radical, which then attacks the electron-deficient pyridine ring. The position of attack is influenced by the electronic properties of the substituents. For pyridine N-oxides, the reaction typically occurs at the C2 position. mdpi.com The subsequent loss of a hydrogen atom rearomatizes the ring, yielding the 2-arylpyridine product. The presence of a radical inhibitor like TEMPO can help elucidate the involvement of radical species in these transformations. researchgate.net It is plausible that similar radical-mediated arylation strategies could be applied to this compound, likely favoring substitution at the positions ortho or para to the nitrogen atom, guided by the electronic influence of the hydroxymethyl and cyano substituents.

Role of Catalysts and Reagents in Stereoselectivity and Regioselectivity

The selective functionalization of the pyridine ring in molecules like this compound is highly dependent on the choice of catalysts and reagents. These factors can dictate both the position of the new bond (regioselectivity) and the spatial orientation of the resulting molecule (stereoselectivity).

Regioselectivity:

The inherent reactivity of the pyridine ring can be modulated by various factors. For instance, in the alkylation of pyridines with 1,1-diborylalkanes, the choice of the alkyllithium activator can direct the reaction to either the C2 or C4 position. Methyllithium tends to favor C4-alkylation, whereas sec-butyllithium (B1581126) promotes C2-alkylation. researchgate.net This highlights the crucial role of the reagent in overcoming the intrinsic electronic preferences of the substrate.

In palladium-catalyzed direct arylation of pyridine N-oxides, the reaction is highly regioselective for the C2 position. researchgate.net Activation of pyridine N-oxide derivatives with trifluoromethanesulfonic anhydride (B1165640) allows for the regioselective addition of malonate anions to either the C2 or C4 positions. cymitquimica.com The regioselectivity of nucleophilic attack on halopyridines is also well-established, with the position of attack being dependent on the location of the halogen and the nature of the nucleophile. google.com

Stereoselectivity:

The catalytic stereoselective dearomatization of pyridines is a powerful strategy for synthesizing chiral piperidines and related saturated heterocycles. rsc.org For example, the iridium(I)-catalyzed dearomative 1,2-hydrosilylation of pyridines generates N-silyl enamines, which can then participate in palladium-catalyzed asymmetric allylic alkylation to yield enantioenriched C-3-substituted tetrahydropyridines with high enantioselectivity. Similarly, copper-chiral diphosphine ligand catalysts have been used for the highly enantioselective alkylation of β-substituted alkenyl pyridines. These methodologies underscore the importance of chiral catalysts in controlling the stereochemical outcome of reactions involving the pyridine ring.

The following table summarizes the influence of different catalysts and reagents on the selectivity of pyridine functionalization:

| Reaction Type | Catalyst/Reagent | Selectivity Outcome |

| Alkylation | Methyllithium | C4-alkylation of pyridines researchgate.net |

| Alkylation | sec-Butyllithium | C2-alkylation of pyridines researchgate.net |

| Direct Arylation | Pd(OAc)₂ | C2-arylation of pyridine N-oxides researchgate.net |

| Allylic Alkylation | Ir(I)/Pd(0) with chiral ligand | Enantioselective C3-alkylation |

| Alkylation | Cu/chiral diphosphine | Enantioselective β-alkylation of alkenyl pyridines |

Reaction Intermediates and Transition States

The reactions involving the pyridine ring of this compound can proceed through various reactive intermediates and transition states. Understanding these transient species is key to elucidating reaction mechanisms and optimizing reaction conditions.

Reaction Intermediates:

Pyridyne Intermediates: Analogous to benzyne, pyridynes are highly reactive intermediates derived from pyridine by the formal removal of two substituents. Both 2,3- and 3,4-pyridyne isomers have been identified and trapped. These intermediates are typically generated from halopyridines and strong bases and can undergo various cycloaddition and nucleophilic addition reactions.

Zincke Imine Intermediates: The reaction of pyridinium (B92312) salts with amines can lead to ring-opening to form Zincke aldehydes or imines. This process has been utilized for the isotopic labeling of pyridines, where a 14N-pyridine is converted to its 15N-isotopolog via a Zincke imine intermediate.

Radical Intermediates: As discussed in section 3.1.1, radical species play a crucial role in certain arylation reactions of pyridine derivatives. rsc.orgresearchgate.net

Transition States:

Mechanistic studies on the direct arylation of pyridine N-oxides have provided insights into the nature of the transition states involved. Computational studies support an inner-sphere concerted metalation-deprotonation (CMD) pathway for the C-H bond cleaving step. In this transition state, the C-H bond is broken and the new C-metal bond is formed in a single, concerted step, often involving a base to accept the proton. The stability of this transition state can be influenced by the electronic properties of the substituents on the pyridine ring, with electron-deficient N-oxides reacting faster. In some cooperative catalytic systems, C-H activation occurs at one metal center, and the resulting heteroaryl-metal complex transfers the heteroaryl group to a second metal center where the C-C bond formation takes place. rsc.orgmdpi.com

Transformations of the Hydroxymethyl Group

The hydroxymethyl group at the C2 position of this compound is a versatile handle for further functionalization. It can undergo oxidation to yield the corresponding aldehyde or carboxylic acid, reduction to a methyl group, and various derivatization reactions of the hydroxyl functionality.

Oxidation and Reduction Reactions

Oxidation:

The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid. Aldehydes are easily oxidized to carboxylic acids, and this transformation can be achieved using a variety of oxidizing agents. The oxidation of aldehydes often proceeds through the formation of a hydrate (B1144303) intermediate upon addition of water.

Pyridinium chlorochromate (PCC) is a common reagent for the oxidation of primary alcohols to aldehydes. However, in the presence of a co-oxidant like periodic acid (H₅IO₆), PCC can catalyze the oxidation of primary alcohols all the way to carboxylic acids in high yields. Another approach involves the biocatalytic oxidation of hydroxymethyl groups on pyridine rings. For instance, whole-cell biocatalysis has been employed for the synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine, where the methyl groups are sequentially oxidized to hydroxymethyl groups. It is plausible that similar enzymatic systems could be used to oxidize the hydroxymethyl group of this compound to the corresponding carboxylic acid. In some manganese-based catalytic systems, ligands containing pyridyl groups have been observed to decompose in situ to pyridine-2-carboxylic acid, which then acts as the active catalyst for oxidation reactions.

Reduction:

The hydroxymethyl group can be reduced to a methyl group. While direct reduction of a hydroxymethyl group can be challenging, a related transformation is the reduction of pyridinecarboxylic acids. For example, 2-pyridinecarboxylic acid can be reduced to 2-methylpyridine (B31789) using samarium diiodide (SmI₂) in the presence of water. This suggests a potential two-step strategy for converting the hydroxymethyl group of this compound to a methyl group: oxidation to the carboxylic acid followed by reduction.

The following table summarizes some reagents for the oxidation and reduction of the hydroxymethyl group and related functionalities on the pyridine ring:

| Transformation | Reagent(s) | Product |

| Oxidation | PCC, H₅IO₆ | Carboxylic acid |

| Oxidation | Whole-cell biocatalyst | Carboxylic acid (by analogy) |

| Reduction | SmI₂, H₂O | Methyl group (from carboxylic acid) |

Derivatization of the Hydroxyl Functionality

The hydroxyl group of this compound can be readily derivatized to form ethers and esters, providing a modular approach to modify the properties of the molecule.

Esterification:

Esterification of the hydroxymethyl group can be achieved through reaction with a carboxylic acid, acyl chloride, or anhydride. For instance, the esterification of a difunctionalized pyridine containing a hydroxymethyl group has been accomplished using acetyl chloride or benzoic acid. The synthesis of esters of pyridine carboxylic acids is a well-established process, often carried out by reacting the acid with an alcohol in the presence of an acid catalyst like sulfuric acid. A copper-catalyzed tandem oxidative process has also been reported for the synthesis of pyridin-2-ylmethyl ester derivatives from 2-alkylheterocycle N-oxides and aldehydes.

Etherification:

The formation of an ether linkage from the hydroxymethyl group can be achieved through several methods. The Williamson ether synthesis is a classic method that involves the reaction of an alkoxide with an alkyl halide. In this case, the hydroxymethyl group of this compound would first be deprotonated with a strong base to form the corresponding alkoxide, which would then react with an alkyl halide in an Sₙ2 reaction to form the ether. Another method is the alkoxymercuration-demercuration of an alkene, where an alcohol adds across the double bond of an alkene in a Markovnikov fashion. google.com

Reactions of the Nitrile Group

The nitrile (cyano) group is a versatile functional group characterized by a carbon-nitrogen triple bond. This group is highly polarized, with the carbon atom being electrophilic, making it susceptible to attack by nucleophiles. chemistrysteps.comlibretexts.org

Nucleophilic Additions and Cyclization Reactions

The electrophilic carbon atom of the nitrile group in this compound is a key site for nucleophilic additions. numberanalytics.com A variety of nucleophiles, including organometallic reagents and hydrides, can attack this carbon, leading to the formation of imine intermediates that can be further transformed. chemistrysteps.comnumberanalytics.com For instance, reaction with Grignard reagents or organolithium reagents typically yields ketones after hydrolysis of the intermediate imine salt. chemistrysteps.comlibretexts.org

The nitrile group is also an essential participant in cycloaddition reactions to form various heterocyclic systems. numberanalytics.com A common example is the [3+2] cycloaddition with azides to form tetrazoles. While specific studies on this compound are not prevalent, this reaction is a general and powerful method for converting nitriles into five-membered heterocyclic rings.

Furthermore, the presence of the adjacent hydroxymethyl group opens the possibility for intramolecular cyclization reactions. Under appropriate conditions, the hydroxyl group could potentially act as an internal nucleophile, attacking the nitrile carbon. This type of reaction can lead to the formation of bicyclic structures, although such reactivity is highly dependent on reaction conditions and the use of suitable catalysts or reagents to facilitate the ring closure. nih.gov

Table 1: Examples of Nucleophilic Addition and Cyclization Reactions of Nitriles

| Reaction Type | Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|---|

| Ketone Synthesis | Grignard Reagent (R-MgX) | 1. Diethyl ether 2. H₃O⁺ | Ketone |

| Primary Amine Synthesis | Hydride (H⁻) | 1. LiAlH₄ 2. H₂O | Primary Amine |

| Tetrazole Synthesis | Azide (N₃⁻) | e.g., NaN₃, NH₄Cl | Tetrazole |

Hydrolysis and Amidation Processes

The nitrile group can be converted to a carboxylic acid or an amide through hydrolysis. numberanalytics.com This transformation can be catalyzed by either acid or base. chemistrysteps.comlibretexts.org

Acid-catalyzed hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the carbon. chemistrysteps.comlibretexts.org Tautomerization of the resulting intermediate leads to an amide. Under more stringent conditions, this amide can be further hydrolyzed to the corresponding carboxylic acid, which for this compound would be 2-(hydroxymethyl)isonicotinic acid.

Base-catalyzed hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the nitrile carbon. libretexts.org The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. Similar to the acidic pathway, forcing conditions can drive the reaction forward to the carboxylate salt, which upon acidification yields the carboxylic acid. chemistrysteps.com

The reaction can often be stopped at the amide stage (2-(hydroxymethyl)isonicotinamide) by using milder reaction conditions. numberanalytics.com

Pyridine Ring Reactivity and Substituent Effects

The reactivity of the pyridine ring is significantly different from that of benzene (B151609) due to the presence of the electronegative nitrogen atom. This nitrogen atom makes the ring electron-deficient, which deactivates it towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution. numberanalytics.com

Electrophilic and Nucleophilic Substitutions

Electrophilic Aromatic Substitution (EAS): Electrophilic attack on the pyridine ring is generally difficult and requires harsh conditions. quimicaorganica.org The nitrogen atom withdraws electron density from the ring carbons, making them less nucleophilic. uoanbar.edu.iq Furthermore, in the acidic media often used for EAS, the pyridine nitrogen is protonated, creating a pyridinium ion. This positive charge further deactivates the ring towards attack by electrophiles. uoanbar.edu.iq When substitution does occur, it is directed primarily to the 3- and 5-positions, as the intermediates for attack at the 2-, 4-, and 6-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. quimicaorganica.orguoanbar.edu.iqquora.com In this compound, the presence of the strongly deactivating cyano group at the 4-position makes electrophilic substitution even more challenging.

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. youtube.comstackexchange.comquora.com The negative charge in the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.comquora.com For an SNAr reaction to proceed, a good leaving group must be present at one of these activated positions. In this compound itself, there are no conventional leaving groups on the ring. However, if a derivative were made, for example, by converting the hydroxymethyl group to a halomethyl group or by introducing a halogen at another position, nucleophilic substitution would be a viable reaction pathway. sci-hub.se

Impact of Substituents on Reaction Outcomes

The outcome of any reaction on the pyridine ring of this compound is governed by the combined electronic effects of the -CH₂OH group at the 2-position and the -CN group at the 4-position.

Cyano Group (-CN) at C4: The nitrile group is a powerful electron-withdrawing group through both induction and resonance. It strongly deactivates the entire ring towards electrophilic attack. Simultaneously, it strongly activates the ring for nucleophilic attack, with the effect being most pronounced at the ortho-positions (C3 and C5 in this case, relative to the CN group) and the para-position (the nitrogen atom).

Hydroxymethyl Group (-CH₂OH) at C2: The hydroxymethyl group is generally considered a weak electron-donating group through induction. This slightly counters the deactivation of the ring by the nitrogen and cyano group, but its effect is minor compared to the powerful electron-withdrawing nature of the nitrile.

The net effect is a pyridine ring that is highly deactivated towards electrophiles but potentially activated for nucleophilic attack, should a suitable leaving group be present. The electron-withdrawing nature of the substituents decreases the electron density on the pyridine nitrogen, reducing its basicity compared to unsubstituted pyridine. numberanalytics.comslideshare.net This electronic influence is critical in contexts like the coordination of the molecule to metal centers, where decreased electron density on the nitrogen atom weakens its donor capability. nih.gov

Table 2: Summary of Substituent Effects on Pyridine Ring Reactivity

| Position | Substituent | Electronic Effect | Impact on Electrophilic Substitution | Impact on Nucleophilic Substitution |

|---|---|---|---|---|

| 2 | -CH₂OH | Weakly electron-donating | Weakly activating (directs ortho, para) | Weakly deactivating |

| 4 | -CN | Strongly electron-withdrawing | Strongly deactivating (meta-directing) | Strongly activating (at ortho, para positions) |

| Net Effect on Ring | | Strongly electron-deficient | Highly Deactivated | Activated (requires leaving group) |

Applications of 2 Hydroxymethyl Isonicotinonitrile in Advanced Chemical Synthesis

A Versatile Building Block for Complex Organic Molecules

The strategic placement of reactive groups makes 2-(Hydroxymethyl)isonicotinonitrile a coveted starting material for constructing elaborate molecular architectures.

Synthesis of Pyridine (B92270) and Pyrimidine (B1678525) Derivatives

While direct, publicly documented examples of this compound being used to synthesize other pyridine or pyrimidine derivatives are limited, its inherent structure suggests significant potential. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cyclization reactions. The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, or it can be a site for ether or ester formation. These transformations open pathways to a variety of substituted pyridines.

For instance, the synthesis of various substituted pyridines often involves the modification of existing pyridine rings. The functional groups on this compound could be manipulated to introduce new substituents or to facilitate the fusion of other rings onto the pyridine core.

The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine or a related species. While not a direct precursor in the classical sense, derivatives of this compound, after suitable functional group interconversion, could potentially serve as one of the key fragments in pyrimidine ring formation.

Precursor for Nitrogen-Containing Heterocycles

The reactivity of the nitrile and hydroxymethyl groups positions this compound as a promising precursor for a variety of nitrogen-containing heterocycles beyond simple pyridine and pyrimidine derivatives. Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry and materials science. google.compatsnap.com

The cyano group can be a key participant in the construction of fused heterocyclic systems. For example, it can react with adjacent functional groups, introduced via modification of the hydroxymethyl group, to form new rings. This could lead to the synthesis of pyridopyrimidines, pyridopyrazines, or other more complex polycyclic aromatic systems containing nitrogen. The inherent reactivity of the pyridine ring itself can also be harnessed in these synthetic strategies.

Role in Drug Discovery and Medicinal Chemistry

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. The specific functionalities of this compound make it an attractive intermediate for the synthesis of novel pharmaceutical agents.

Intermediate in the Synthesis of Pharmaceutical Agents

The synthesis of complex drug molecules often involves a convergent approach where different fragments are synthesized separately and then joined. This compound can serve as a readily available, functionalized pyridine fragment for such syntheses.

Development of Compounds with Specific Biological Activities

Research into the biological activities of compounds derived from this compound is an active area of investigation. The modification of its functional groups can lead to a diverse library of compounds for screening against various biological targets.

For instance, the isonicotinonitrile moiety is a known pharmacophore in certain classes of drugs. The presence of the hydroxymethyl group provides a handle for further derivatization, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This could lead to the development of new kinase inhibitors, receptor antagonists, or other targeted therapies.

Materials Science Applications

The application of this compound in materials science is a nascent but promising field. The pyridine unit can be incorporated into polymer backbones or as pendant groups, imparting specific properties to the resulting materials.

The nitrogen atom of the pyridine ring can act as a ligand for metal ions, suggesting potential applications in the development of coordination polymers and metal-organic frameworks (MOFs). These materials have diverse applications in gas storage, catalysis, and sensing. The cyano and hydroxymethyl groups offer further sites for polymerization or for post-synthetic modification of the material, allowing for the tuning of its properties.

Furthermore, the polar nature of the molecule and its ability to participate in hydrogen bonding could be exploited in the design of functional polymers with specific thermal or mechanical properties.

Chemoresponsive Liquid Crystals

Chemoresponsive liquid crystals are materials that exhibit changes in their optical properties upon exposure to specific chemical analytes. This response is often triggered by the disruption of the liquid crystal's ordered state through interactions with the target analyte. The functional groups present in this compound could potentially contribute to such systems in several ways:

Nitrile Group: The nitrile (cyano) group is known for its strong dipole moment and its ability to coordinate with metal ions. In the context of liquid crystal sensors, surfaces are often functionalized with metal salts. The nitrile groups of mesogens (liquid crystal molecules) can coordinate with these metal ions, leading to a specific alignment of the liquid crystal director. When an analyte that can displace the nitrile group from the metal ion is introduced, it disrupts this alignment, causing a detectable optical change. mdpi.com

Pyridine Ring: The nitrogen atom in the pyridine ring can also act as a ligand for metal ions, similar to the nitrile group. nih.gov It can also participate in hydrogen bonding interactions. The presence of a pyridine ring in a liquid crystal system could therefore be used to create surfaces that respond to specific analytes through competitive coordination or hydrogen bonding. nih.gov

Hydroxymethyl Group: The hydroxymethyl group can engage in hydrogen bonding, both as a donor and an acceptor. This functionality could be exploited to create liquid crystal systems that are responsive to analytes capable of disrupting these hydrogen bonds.

While these principles are well-established, no specific studies were found that utilize this compound as a component in chemoresponsive liquid crystal formulations. Research in this area has focused on other pyridine and nitrile-containing compounds. researchgate.netnih.gov

Polymeric Materials

The functional groups of this compound suggest its potential use as a monomer or a functional additive in the synthesis of specialized polymers.

Hydroxymethyl Group: The primary alcohol of the hydroxymethyl group is a common reactive site for polymerization. It can readily participate in condensation polymerizations to form polyesters or polyurethanes. It can also be derivatized to introduce other polymerizable groups.

Nitrile Group: The nitrile group can be incorporated into polymer side chains to enhance properties such as thermal stability, chemical resistance, and polarity. Polymers containing nitrile groups, like polyacrylonitrile, are known for their use in fibers and specialty plastics.

Pyridine Ring: The pyridine moiety can be incorporated into polymers to introduce basicity, metal-coordination sites, and specific thermal properties. Polymers with pyridine units have applications in catalysis, as ligands for metal sequestration, and in the development of materials with specific electronic properties.

The combination of these three groups in a single monomer could lead to the development of multifunctional polymers. For example, a polyester (B1180765) synthesized using the hydroxymethyl group of this compound would have both nitrile and pyridine functionalities along its backbone or as pendant groups. Such a polymer could exhibit interesting properties, including the ability to form complexes with metal ions, enhanced thermal stability, and specific solubility characteristics.

However, a review of the literature did not yield any studies describing the synthesis or characterization of polymeric materials derived directly from this compound. The existing research focuses on other functionalized pyridines and nitriles in polymer chemistry.

Future Research Directions and Unexplored Avenues for 2 Hydroxymethyl Isonicotinonitrile

Novel Synthetic Methodologies

The pursuit of more efficient and sustainable methods for the synthesis of 2-(Hydroxymethyl)isonicotinonitrile is a primary area for future investigation. Advances in catalysis and process chemistry are poised to overcome the limitations of traditional batch syntheses.

Catalyst Development for Enhanced Selectivity and Efficiency

The direct and regioselective functionalization of the pyridine (B92270) ring is a persistent challenge in organic synthesis due to the electron-deficient nature of the ring and the strong coordinating ability of the nitrogen atom. researchgate.net Future research should focus on developing novel catalysts that can achieve high selectivity for the C2 and C4 positions of the pyridine ring, which is essential for the synthesis of this compound.

One promising avenue is the use of visible-light-driven photoredox catalysis. acs.org This approach offers a milder and more environmentally friendly alternative to traditional metal-catalyzed reactions, which often require harsh conditions and expensive, toxic catalysts. acs.org The development of organic photocatalysts, such as quinolinones, could enable the site-selective installation of hydroxymethyl and cyano groups under transition-metal-free conditions. acs.org Furthermore, exploring pH-switchable catalysis could provide a novel strategy for controlling regioselectivity, allowing for the targeted functionalization of either the meta or para positions of the pyridine ring by simply adjusting the acidity of the reaction medium. nih.gov

Another area of focus should be the design of catalysts that can facilitate C-H activation. researchgate.net Direct C-H functionalization is an atom-economical approach that avoids the need for pre-functionalized starting materials. researchgate.net Research into transition-metal-free protocols, such as those utilizing aryne multicomponent coupling, could lead to the development of more sustainable and cost-effective synthetic routes. researchgate.net

Table 1: Potential Catalytic Strategies for Enhanced Synthesis

| Catalytic Approach | Potential Advantages | Key Research Focus |

| Visible-Light Photoredox Catalysis | Mild, transition-metal-free conditions, environmentally friendly. acs.org | Development of organic photocatalysts for site-selective functionalization. acs.org |

| pH-Switchable Catalysis | Tunable regioselectivity for meta or para positions. nih.gov | Investigation of oxazino pyridine intermediates under varying acidic conditions. nih.gov |

| Direct C-H Functionalization | Atom-economical, avoids pre-functionalization. researchgate.net | Exploration of metal-free protocols like aryne multicomponent coupling. researchgate.net |

Flow Chemistry and Continuous Processing Approaches

The adoption of flow chemistry and continuous processing offers a paradigm shift from traditional batch production, providing significant advantages in terms of safety, efficiency, and scalability. organic-chemistry.orgakjournals.com Continuous flow microreactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity. organic-chemistry.org

For the synthesis of pyridine derivatives, flow chemistry has been shown to be highly effective. For instance, the N-oxidation of pyridines using a packed-bed microreactor with a titanium silicalite (TS-1) catalyst and hydrogen peroxide has achieved yields of up to 99% with significantly reduced reaction times compared to batch methods. organic-chemistry.orgresearchgate.net This system demonstrated remarkable stability, operating continuously for over 800 hours while maintaining catalyst activity. organic-chemistry.org Such a process could be adapted for the oxidation of a precursor to this compound, offering a safer and greener production method. organic-chemistry.org

Furthermore, flow chemistry is particularly well-suited for reactions that are challenging to control in batch, such as those involving hazardous reagents or intermediates. akjournals.comd-nb.info The Curtius rearrangement, for example, which involves the use of azide-based reagents, has been successfully implemented in continuous flow systems, minimizing risk and improving process control. akjournals.comd-nb.info Exploring flow-based approaches for the introduction of the cyano and hydroxymethyl groups onto the pyridine ring could lead to more robust and scalable manufacturing processes. akjournals.com

Expanded Reactivity Profile

Beyond its established roles, this compound possesses a rich, yet largely unexplored, reactivity profile. The interplay between the hydroxymethyl and nitrile functional groups, mediated by the electron-deficient pyridine ring, presents fertile ground for discovering new chemical transformations.

Exploration of New Reaction Types and Mechanisms

Future research should systematically investigate the reactivity of the hydroxymethyl and cyano groups in this compound. The hydroxymethyl group can be a precursor for a variety of other functional groups through oxidation, substitution, or etherification reactions. The nitrile group, on the other hand, can undergo hydrolysis, reduction, or cycloaddition reactions.

A particularly interesting area of exploration would be the development of reactions that leverage the unique electronic properties of the pyridine ring. For example, the development of novel C-H functionalization strategies at the positions adjacent to the existing substituents could lead to the synthesis of highly substituted and complex pyridine derivatives. researchgate.net Additionally, investigating the potential for the pyridine nitrogen to act as an internal catalyst or directing group in reactions involving the side chains could unlock novel and selective transformations.

Tandem and Cascade Reactions

Tandem or cascade reactions, where multiple chemical transformations occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency and atom economy. wikipedia.org The bifunctional nature of this compound makes it an ideal substrate for the design of novel cascade sequences.

For example, a cascade reaction could be initiated at the hydroxymethyl group, which, after an initial transformation, generates a reactive intermediate that subsequently triggers a reaction involving the nitrile group. wikipedia.org Such a sequence could lead to the rapid construction of complex heterocyclic scaffolds. The development of metal-free cascade annulations, which have been used to synthesize substituted pyridines and pyrimidines, could be a particularly fruitful area of research. acs.org These reactions often utilize simple and readily available reagents to construct complex molecules in a single step. acs.org

Table 2: Potential Cascade Reaction Pathways

| Initiating Group | Potential Subsequent Reaction | Resulting Scaffold |

| Hydroxymethyl | Intramolecular cyclization onto the nitrile group | Fused bicyclic systems |

| Nitrile | Intermolecular reaction followed by cyclization involving the hydroxymethyl group | Polycyclic aromatic compounds |

| Pyridine Ring | Dearomatization-rearomatization sequence enabling functionalization at both side chains | Highly substituted pyridines |

Advanced Spectroscopic and Computational Integration

The integration of advanced spectroscopic techniques with high-level computational methods offers a powerful tool for elucidating the structure, properties, and reactivity of this compound. nih.govresearchgate.net This synergistic approach can provide insights that are not readily accessible through experimental or computational methods alone.

Future research should employ a combination of techniques such as multidimensional NMR spectroscopy, X-ray crystallography, and fluorescence spectroscopy to fully characterize the molecule and its derivatives. researchgate.net These experimental data can then be used to validate and refine computational models.

Density Functional Theory (DFT) calculations can be used to predict a wide range of properties, including optimized geometries, vibrational spectra, and electronic transitions. nih.govresearchgate.net These calculations can also be used to investigate reaction mechanisms and to predict the reactivity of the molecule towards different reagents. nih.gov For example, DFT calculations have been used to gain deeper insight into the redox behavior of pyridine-containing chromophores by analyzing their HOMO and LUMO energy levels. acs.org

Furthermore, computational methods can be used to design new derivatives of this compound with tailored properties. mdpi.com By screening virtual libraries of compounds, researchers can identify candidates with enhanced biological activity or improved material properties, thereby guiding synthetic efforts and accelerating the discovery process. The combination of experimental and computational approaches will be crucial for unlocking the full potential of this important chemical building block. mdpi.com

In Situ Spectroscopic Monitoring of Reactions

The synthesis and subsequent reactions of this compound stand to benefit immensely from the application of in situ spectroscopic techniques. Methods like Fourier Transform Infrared (FTIR) spectroscopy allow for the real-time, continuous monitoring of chemical transformations directly within the reaction vessel. nih.gov This approach is particularly valuable for studying dynamic systems, identifying transient intermediates, and determining reaction kinetics, which would be difficult with traditional offline analysis. spectroscopyonline.com

For instance, during the synthesis of this compound or its derivatives, an in situ probe could track the consumption of reactants and the formation of products and by-products. nih.gov This provides immediate insight into the reaction's progress and mechanism. nih.gov By observing the characteristic vibrational frequencies of the nitrile (-C≡N) and hydroxyl (-OH) groups, researchers can gain a detailed understanding of the reaction dynamics. This technique is powerful for optimizing reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity. nih.gov

The integration of microreactors with in situ analysis, such as an Attenuated Total Reflectance (ATR) integrated microfluidic reactor, could offer even greater spatiotemporal resolution. rsc.org This combination allows for precise control over reaction conditions and detailed characterization of reaction kinetics and diffusion coefficients, which remain largely unexplored for this specific compound. rsc.org

Table 1: Potential In Situ Spectroscopic Applications for this compound

| Research Area | Technique | Potential Insights |

| Synthesis Optimization | In Situ FTIR/Raman | Real-time tracking of reactant consumption and product formation; identification of reaction endpoints. nih.govresearchgate.net |

| Mechanistic Studies | In Situ FTIR/NMR | Detection of transient intermediates and by-products to elucidate reaction pathways. spectroscopyonline.com |

| Kinetic Analysis | In Situ ATR-FTIR | Precise determination of reaction rates and activation energies under various conditions. rsc.org |

| Process Analytical Technology (PAT) | In Situ Spectroscopy | Development of robust manufacturing processes with improved control and consistency. spectroscopyonline.com |

Machine Learning and AI in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools in chemical synthesis planning. nih.gov These computational approaches can be harnessed to predict reaction outcomes and design novel, efficient synthetic routes for compounds like this compound.

One promising avenue is the use of ML models to predict reaction yields. By training algorithms on time-series data collected from in situ sensors (e.g., temperature, pressure, color, spectral data), it is possible to predict the final yield of a reaction with a low margin of error. nih.gov For the synthesis of this compound, an ML model could be developed to forecast product formation, enabling dynamic adjustments to reaction parameters to achieve optimal results. nih.gov

Emerging Applications

The functional groups of this compound—a nucleophilic/linkable hydroxyl group and a versatile nitrile group on a biologically relevant pyridine scaffold—suggest its utility in several cutting-edge fields.

Bio-conjugation and Chemical Biology

The structure of this compound makes it a candidate for applications in chemical biology, particularly in the construction of bioconjugates. The hydroxymethyl group can be readily functionalized or activated for covalent attachment to biomolecules such as proteins, peptides, or nucleic acids. The pyridine ring itself is a common structural motif in many natural products and pharmaceuticals. mdpi.com

This potential for conjugation opens the door to several applications:

Drug Delivery Systems: The molecule could serve as a linker, attaching a therapeutic agent to a targeting moiety, such as an antibody, to create an antibody-drug conjugate (ADC).

Fluorescent Probes: By attaching a fluorophore, the isonicotinonitrile scaffold could be used to label and track biomolecules within living cells.

Cross-linking Agents: The bifunctional nature of the molecule could be exploited to develop novel cross-linking agents for studying protein-protein interactions.

While direct studies on the bio-conjugation of this compound are not yet prevalent, the established reactivity of its functional groups provides a strong basis for future exploration in this area.

Sustainable and Green Chemical Processes

The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are increasingly guiding synthetic chemistry. Future research on this compound should focus on developing more sustainable synthetic protocols.

Recent advancements in the synthesis of related nicotinonitrile derivatives have utilized novel nanomagnetic metal-organic frameworks (MOFs) as catalysts. nih.gov These catalysts facilitate reactions under solvent-free conditions, offer high yields in short reaction times, and can be easily recovered and reused using an external magnet, which significantly reduces waste and improves process efficiency. nih.gov Applying a similar strategy to the synthesis of this compound could represent a major step towards a greener manufacturing process.

Another key aspect of green chemistry is improving atom economy and using less toxic reagents. Research into alternative dehydrating agents for related chemical transformations, such as using p-toluenesulfonyl chloride instead of the more hazardous phosphoryl trichloride, has shown promise in reducing the environmental impact (E-factor) of syntheses. rsc.org Investigating and optimizing such greener alternatives for the synthetic steps leading to this compound is a critical direction for future research. rsc.org

Table 2: Green Chemistry Strategies for this compound Synthesis

| Green Chemistry Principle | Proposed Application | Potential Benefit |

| Catalysis | Use of recyclable nanomagnetic or MOF catalysts. nih.gov | Easy separation, high reusability, reduced catalyst waste. |

| Alternative Solvents/Conditions | Solvent-free reaction conditions. nih.gov | Minimized solvent waste, reduced environmental impact. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product. | Less waste generation, more efficient use of resources. |

| Use of Safer Chemicals | Replacing hazardous reagents (e.g., certain dehydrating agents) with greener alternatives like p-TsCl. rsc.org | Improved safety profile, reduced toxicity, and simplified work-up. |

Q & A

Q. What synthetic routes are recommended for 2-(Hydroxymethyl)isonicotinonitrile, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, derivatives of isonicotinonitrile are often prepared using aryl isocyanates and hydrazine intermediates under controlled conditions. Reaction efficiency is maximized by optimizing solvent polarity (e.g., dichloromethane for low side-product formation), temperature (ambient to 60°C), and catalysts such as triethylamine. Yields exceeding 80% are achievable with rigorous purification via column chromatography .

Q. What analytical techniques are critical for characterizing this compound and ensuring purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the hydroxymethyl group and cyano moiety. High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (≥95% purity) monitors impurities. X-ray crystallography may resolve structural ambiguities for crystalline derivatives. Thermal stability can be assessed via differential scanning calorimetry (DSC) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to prevent exposure. In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention. Store the compound in a cool, dry environment (<4°C) away from oxidizing agents. Safety data sheets (SDS) must be reviewed prior to use .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Contradictions often arise from structural analogs with varying substituents. To address this, perform comparative bioassays under standardized conditions (e.g., fixed concentrations, cell lines). Computational tools like molecular docking can predict binding affinities to viral proteins or enzymes, while metabolomics identifies off-target interactions. Cross-validate findings with structural analogs such as 2-(4-(Hydroxymethyl)phenoxy)nicotinonitrile, which exhibits antiviral activity via viral replication disruption .

Q. What strategies minimize by-products in the synthesis of hydroxymethyl-substituted isonicotinonitrile derivatives?

- Methodological Answer : By-products like unreacted intermediates or oxidized forms are minimized by:

- Using anhydrous solvents (e.g., dry DCM) to prevent hydrolysis.

- Optimizing stoichiometry (1:1.2 molar ratio of precursor to reagent).

- Introducing protecting groups (e.g., tert-butyldimethylsilyl) for the hydroxymethyl moiety during reactive steps.

Post-synthesis, flash chromatography with gradient elution (hexane/ethyl acetate) effectively isolates the target compound .

Q. How can computational modeling predict the antiviral mechanisms of this compound analogs?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations model interactions with viral enzymes (e.g., proteases or polymerases). For instance, docking studies with SARS-CoV-2 M<sup>pro</sup> or HIV-1 reverse transcriptase can identify binding pockets. Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics and in vitro assays to quantify IC50 values. Structural analogs like 2-(2,5-Difluoro-phenyl)-nicotinonitrile provide reference frameworks for activity comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.